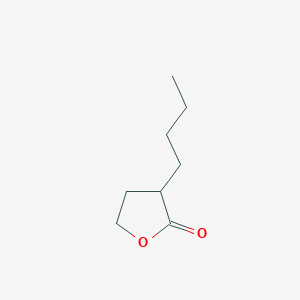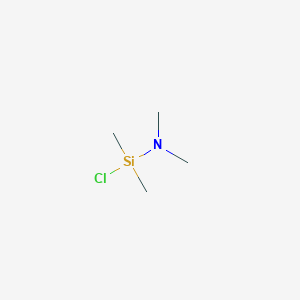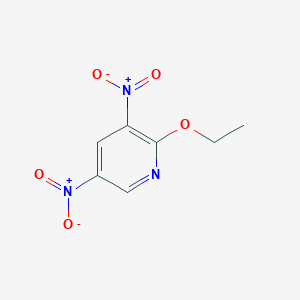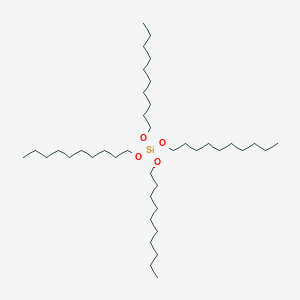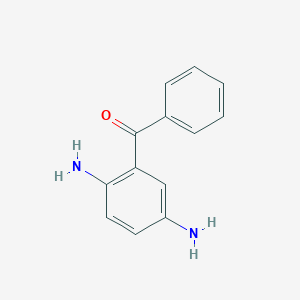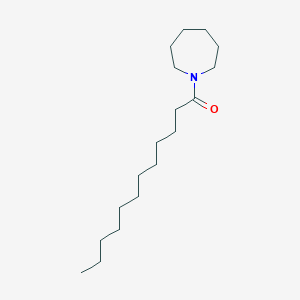
Hexahydro-1-lauroyl-1H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-1-lauroyl-1H-azepine (HHLA) is a cyclic amide that has been used in scientific research for its unique properties. HHLA has been synthesized using various methods, and its applications in scientific research have been studied extensively.
Mécanisme D'action
The mechanism of action of Hexahydro-1-lauroyl-1H-azepine is not fully understood, but it is believed to interact with cell membranes and affect their fluidity. Hexahydro-1-lauroyl-1H-azepine has been found to have antimicrobial properties, and it has been suggested that its mechanism of action may involve disruption of bacterial membranes.
Effets Biochimiques Et Physiologiques
Hexahydro-1-lauroyl-1H-azepine has been found to have low toxicity and is not known to have any significant physiological effects. However, its use as a surfactant in emulsion polymerization has been found to improve the stability and mechanical properties of the resulting polymers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hexahydro-1-lauroyl-1H-azepine in lab experiments is its low toxicity and high purity. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its applications are limited to scientific research and it is not approved for use in drug development or medical treatment.
Orientations Futures
There are several future directions for the use of Hexahydro-1-lauroyl-1H-azepine in scientific research. One area of interest is the development of Hexahydro-1-lauroyl-1H-azepine-based surfactants for use in emulsion polymerization and other industrial applications. Another area of interest is the use of Hexahydro-1-lauroyl-1H-azepine as a chiral auxiliary in asymmetric synthesis. Additionally, the antimicrobial properties of Hexahydro-1-lauroyl-1H-azepine could be further explored for potential use in the development of new antimicrobial agents.
Applications De Recherche Scientifique
Hexahydro-1-lauroyl-1H-azepine has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a hydrophobic monomer in the synthesis of amphiphilic block copolymers, and as a chiral auxiliary in asymmetric synthesis. Hexahydro-1-lauroyl-1H-azepine has also been used as a template for the synthesis of mesoporous silica materials.
Propriétés
Numéro CAS |
18494-60-5 |
|---|---|
Nom du produit |
Hexahydro-1-lauroyl-1H-azepine |
Formule moléculaire |
C18H35NO |
Poids moléculaire |
281.5 g/mol |
Nom IUPAC |
1-(azepan-1-yl)dodecan-1-one |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-12-15-18(20)19-16-13-10-11-14-17-19/h2-17H2,1H3 |
Clé InChI |
MXDYUONTWJFUOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N1CCCCCC1 |
SMILES canonique |
CCCCCCCCCCCC(=O)N1CCCCCC1 |
Autres numéros CAS |
18494-60-5 |
Synonymes |
hexahydro-1-lauroyl-1H-azepine hexamethylenelauramide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

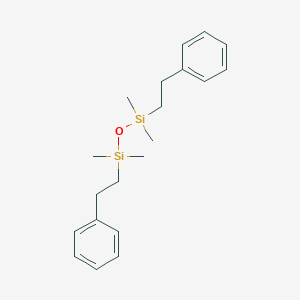
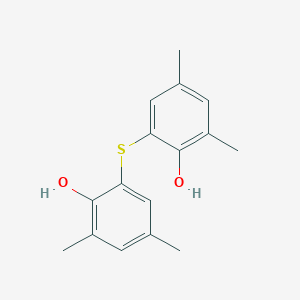
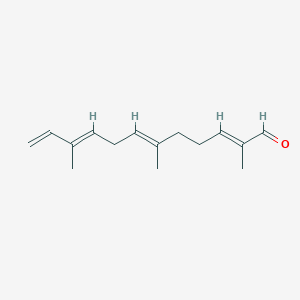
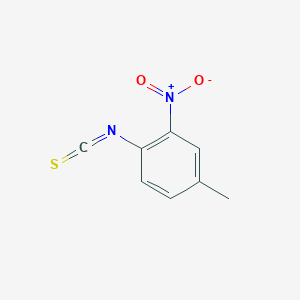
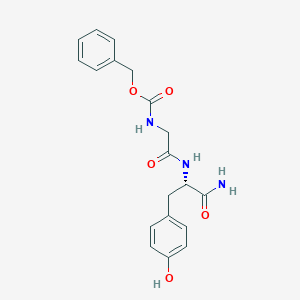
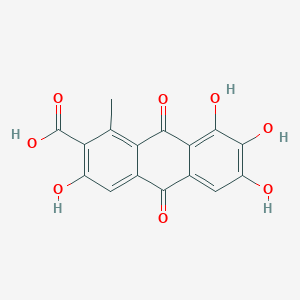
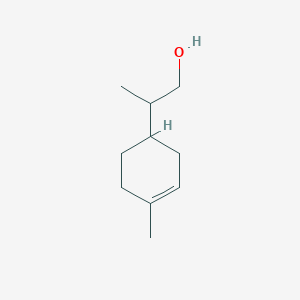
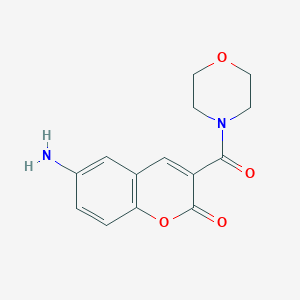
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
